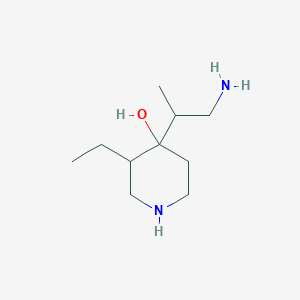

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-3-ethylpiperidin-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-3-9-7-12-5-4-10(9,13)8(2)6-11/h8-9,12-13H,3-7,11H2,1-2H3 |

InChI Key |

JUHZCIABYFXKCX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCC1(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Mannich Condensation-Based Ring Formation

The Mannich reaction is a cornerstone for constructing piperidine rings, as demonstrated in the synthesis of [(4E)-3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate. For 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol, this approach could involve:

- Cyclization via Mannich Reaction : Reacting ethyl methyl ketone (as the carbonyl component) with formaldehyde and ammonium acetate in ethanol to form a piperidin-4-one intermediate.

- Ethylation at Position 3 : Introducing the ethyl group via alkylation using ethyl iodide under basic conditions (e.g., K₂CO₃ in acetone).

- Hydroxylation at Position 4 : Reducing the ketone to an alcohol using NaBH₄ or catalytic hydrogenation.

- Aminopropan-2-yl Introduction : Employing reductive amination with 2-nitropropane followed by nitro group reduction or direct nucleophilic substitution with a protected amine.

Key Considerations :

- The Mannich reaction’s regioselectivity ensures proper ring formation, but steric hindrance from the ethyl group may necessitate elevated temperatures.

- Hydroxylation via ketone reduction is high-yielding (>80%) but requires careful control to avoid over-reduction.

Azide-Mediated Sequential Functionalization

Inspired by the synthesis of 2-amino-2-(1-methyl-4-piperidinyl)propan-1-ol, this route leverages azide intermediates for amine installation:

- Trichloromethyl Intermediate Formation : Treating 4-acetyl-3-ethylpiperidine with chloroform and a strong base (e.g., NaOH) to generate a trichloromethyl derivative.

- Azide Substitution : Reacting the trichloromethyl compound with NaN₃ in methanol, replacing chloride with azide groups.

- Staudinger Reduction : Converting the azide to an amine using triphenylphosphine, followed by hydrolysis to yield the primary amine.

- Hydroxyl Group Introduction : Oxidizing a strategically positioned methyl group to a hydroxyl via hydroxylation or epoxidation followed by acid hydrolysis.

Advantages :

- Azide reduction achieves high amine purity (>90%) with minimal byproducts.

- Modular steps allow for late-stage functionalization, reducing interference between reactive groups.

Reductive Amination of Piperidin-4-one Derivatives

This method prioritizes simultaneous amine and alcohol formation through reductive processes:

- Piperidin-4-one Synthesis : As in Method 1, form the ethyl-substituted piperidin-4-one core.

- Iminium Ion Formation : React the ketone with 2-nitropropane in the presence of NH₄OAc to generate an imine.

- Tandem Reduction : Use H₂/Pd-C or NaBH₃CN to reduce both the imine to an amine and the ketone to an alcohol in one pot.

Optimization Insights :

- Reductive amination efficiencies depend on the steric environment; bulky substituents like ethyl may lower yields (~60–70%) compared to unsubstituted analogs.

- Solvent choice (e.g., methanol vs. THF) significantly impacts reaction rates and selectivity.

Grignard Addition to N-Protected Piperidinones

Introducing the aminopropan-2-yl group via nucleophilic addition:

- N-Protection : Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Grignard Reaction : Treat 3-ethylpiperidin-4-one with a propylmagnesium bromide derivative to form a tertiary alcohol.

- Amine Installation : Convert the alcohol to an amine via Mitsunobu reaction with phthalimide, followed by deprotection.

- Deprotection and Purification : Remove the Boc group using TFA and purify via column chromatography.

Challenges :

- Grignard additions to cyclic ketones often suffer from poor regioselectivity, requiring directing groups or low temperatures (−78°C).

- Mitsunobu conditions (e.g., DIAD, PPh₃) are effective but add cost and complexity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Varied Substituents

4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol (CAS 1559919-68-4)

- Molecular Formula : C₁₀H₂₂N₂O

- Key Features :

- Two methyl groups at positions 1 and 2 of the piperidine ring.

- Lacks the 3-ethyl substituent present in the target compound.

- Methyl groups may lower lipophilicity relative to ethyl, affecting membrane permeability .

4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol (CAS 56288-57-4)

- Molecular Formula : C₁₀H₂₂N₂O

- Key Features: Trimethyl substitution at positions 1, 2, and 5. Aminoethyl side chain instead of aminopropyl.

- Implications :

Piperazine and Phenol-Based Analogs

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)

- Molecular Formula : C₂₄H₂₉N₃O₃

- Key Features :

- Piperazine core with methoxyphenyl and naphthyloxy substituents.

- Bulky aromatic groups (naphthyloxy) may improve receptor affinity but limit blood-brain barrier penetration .

4-(1-Aminopropan-2-yl)phenol Hydrochloride (CAS 13238-99-8)

- Molecular Formula: C₉H₁₄ClNO

- Key Features: Phenol ring replaces piperidine. Hydrochloride salt form enhances solubility.

- Implications: Phenolic hydroxyl group increases acidity (pKa ~10) compared to piperidine’s hydroxyl (pKa ~15–16). Salt formation improves aqueous solubility but may alter bioavailability in non-polar environments .

Biological Activity

4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol, also known as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and an ethyl group, which contributes to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol were evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol | Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 | |

| Escherichia coli | 32 |

This data suggests that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system. It acts as an antagonist at histamine H3 receptors, which are implicated in various neurological disorders. The pA2 values indicate a high affinity for these receptors:

| Compound | Receptor Type | pA2 Value |

|---|---|---|

| 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol | Histamine H3 receptor | 8.47 |

These findings suggest potential applications in treating conditions such as narcolepsy and other sleep disorders .

Study on Anticancer Properties

In a recent study, the compound was evaluated for its anticancer potential against prostate cancer cell lines. The results indicated that it could inhibit androgen receptor activity, which is crucial in the progression of prostate cancer.

Key Findings:

- The compound exhibited over 50% inhibition of androgen receptor activity in LNCaP cells (AR-rich).

- Molecular docking studies suggested strong binding affinity to the androgen receptor's ligand-binding pocket, highlighting its potential as a therapeutic agent in prostate cancer treatment .

The biological activities of 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol can be attributed to several mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes.

- Neurotransmitter Modulation : Interaction with histamine receptors influencing neurotransmission.

- Androgen Receptor Antagonism : Competitive inhibition at the androgen receptor site.

Q & A

Q. What are the established synthetic routes for 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, piperidine precursors may undergo alkylation with 1-aminopropan-2-yl groups under basic conditions (e.g., cesium carbonate) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C. Yield optimization requires precise stoichiometric control of the ethylating agent (e.g., ethyl iodide) and inert atmosphere conditions to prevent oxidation . Purity is enhanced via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the structural and stereochemical properties of 4-(1-Aminopropan-2-yl)-3-ethylpiperidin-4-ol using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, ethyl group splitting patterns) and confirm stereochemistry via coupling constants (e.g., axial vs. equatorial substituents) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 201.2) and fragments (e.g., loss of ethyl or aminopropyl groups) .

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity, while chiral columns resolve enantiomers if racemization occurs during synthesis .

Q. What safety protocols are recommended for handling this compound given its reactive functional groups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential amine volatility .

- Spill Management : Neutralize spills with citric acid (for basic residues) and absorb with vermiculite. Contaminated surfaces require rinsing with copious water .

- Storage : Store in airtight, light-resistant containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of piperidine derivatives with similar substitution patterns?

- Methodological Answer : Contradictions often arise from differences in stereochemistry, purity, or assay conditions. Solutions include:

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm absolute configuration, as minor enantiomers may exhibit antagonistic effects .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts. IC values should be calculated with nonlinear regression models .

- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 1-(3-Aminobenzenesulfonyl)piperidin-4-ol) to identify conserved pharmacophores .

Q. How can computational modeling predict the compound's pharmacokinetic profile and guide structural optimization?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate likelihood. For this compound, a TPSA >60 Ų suggests low blood-brain barrier penetration .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like sigma receptors. Focus on hydrogen bonding between the hydroxyl group and Asp126 or hydrophobic interactions with the ethyl group .

- Metabolic Stability : CYP450 isoform inhibition/induction is assessed via in silico models (e.g., StarDrop), prioritizing derivatives resistant to CYP3A4-mediated oxidation .

Q. What experimental approaches validate hypothesized metabolic pathways and degradation products?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Detect phase I metabolites (e.g., N-dealkylation or hydroxylation) via LC-MS/MS. Compare fragmentation patterns to synthetic standards .

- Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-UV at 0, 2, 6, and 24 hours .

- Isotope Tracing : Use C-labeled analogs to track metabolic incorporation in animal models, followed by autoradiography of tissue sections .

Data Contradiction Analysis

- Case Study : Conflicting reports on cytotoxicity (e.g., IC ranging from 10–100 µM) may stem from impurity-driven off-target effects. Mitigate by:

HPLC-PDA-MS : Detect and quantify trace impurities (e.g., ethylated byproducts) .

Counter-Screening : Test against unrelated targets (e.g., kinase panels) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.